Amidox

Description

Properties

IUPAC Name |

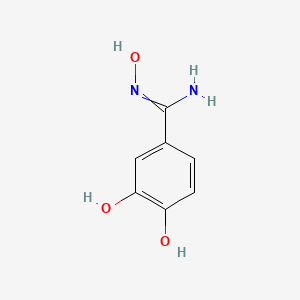

N',3,4-trihydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-7(9-12)4-1-2-5(10)6(11)3-4/h1-3,10-12H,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAASNKBYBFGDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=NO)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Amidox can be synthesized through the amidoximation process, which involves the conversion of poly(acrylonitrile) to poly(amidoxime). This process typically includes the polymerization of acrylonitrile followed by amidoximation treatment with hydroxylamine (NH2OH) to convert the cyano group (–C≡N) in poly(acrylonitrile) to C(NH2)=NOH . The optimal conditions for this reaction are 60°C for 3 hours with a concentration of 50 g/L of hydroxylamine .

Industrial Production Methods: In industrial settings, the preparation of amidoxime-modified polyacrylonitrile nanofibers involves electrospinning polyacrylonitrile dissolved in dimethylformamide (DMF) at ambient temperature. The polymer solution is electrospun at a positive voltage of 12 kV with a working distance of 15 cm and a flow rate of 0.8 ml/h .

Chemical Reactions Analysis

Types of Reactions: Amidox undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form oxadiazoles.

Reduction: this compound can be reduced to form amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Metal-activated nitriles and catalysts like platinum are employed.

Major Products:

Oxidation: Oxadiazoles

Reduction: Amines

Substitution: Heterocyclic compounds

Scientific Research Applications

In Vitro Studies

-

HL-60 Human Promyelocytic Leukemia Cells :

- A study demonstrated that Amidox alone shows cytotoxic effects with an IC50 value of 30 µM. When combined with Ara-C (Arabinofuranosylcytosine), the cytotoxicity was significantly enhanced, indicating a synergistic effect. The combination treatment increased intracellular Ara-CTP levels dramatically, suggesting that this compound may potentiate the effects of standard chemotherapy agents .

- L1210 Cell Line :

Case Studies

| Study | Cell Line | IC50 Value (µM) | Combination Treatment | Findings |

|---|---|---|---|---|

| HL-60 | 30 | Ara-C | Synergistic cytotoxicity observed | |

| L1210 | Not specified | None | Inhibited growth via RR inhibition |

Clinical Relevance

Although this compound is still under investigation, its potential applications extend beyond laboratory settings. As an antineoplastic agent, it could be integrated into treatment regimens for leukemia and potentially other cancers where RR plays a pivotal role in tumor growth.

Mechanism of Action

Amidox exerts its effects primarily by inhibiting the enzyme ribonucleotide reductase, which is essential for DNA synthesis. This inhibition disrupts the production of deoxynucleoside triphosphates, thereby hindering cell proliferation. This compound also forms an iron complex, which further contributes to its anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Amidox belongs to a class of polyhydroxy-substituted benzohydroxamates, which includes didox (3,4-dihydroxybenzohydroxamic acid) and trimidox (3,4,5-trihydroxybenzamidoxime). These compounds share structural and functional similarities but differ in efficacy, toxicity, and mutagenicity.

Structural Comparison

| Compound | Core Structure | Hydroxy Substituents | Additional Functional Groups |

|---|---|---|---|

| This compound | Benzamidoxime | 3,4-dihydroxy | Amidoxime group (-C(NH2)NOH) |

| Didox | Benzohydroxamic acid | 3,4-dihydroxy | Hydroxamic acid group (-CONHOH) |

| Trimidox | Benzamidoxime | 3,4,5-trihydroxy | Amidoxime group (-C(NH2)NOH) |

Structural variations influence their interactions with ribonucleotide reductase and metabolic stability. For instance, the amidoxime group in this compound and trimidox enhances metal chelation, critical for RR inhibition, whereas didox’s hydroxamic acid group may alter binding affinity .

Mechanism of Action

All three compounds inhibit ribonucleotide reductase, but their potency varies:

- This compound : Reduces dNTP pools (dCTP, dGTP, dATP) by >50% at 75–100 μM concentrations in HL-60 cells .

- Didox : Exhibits similar RR inhibition but requires higher concentrations for equivalent dNTP depletion .

- Trimidox : The trihydroxy structure enhances RR binding affinity, leading to more potent dNTP pool reduction at lower doses .

Efficacy and IC50 Values

*Estimated from comparative studies; exact values require further validation.

This compound’s synergy with Ara-C is attributed to its unique ability to elevate Ara-CTP concentrations by 2.5-fold, enhancing DNA chain termination .

Toxicity and Mutagenicity Profiles

Trimidox’s trihydroxy structure correlates with higher genotoxicity, making it less favorable for clinical use despite its potency. This compound, while non-toxic in acute assays, poses mutagenic risks under metabolic activation .

Biological Activity

Introduction

Amidox, a derivative of amidine, has garnered attention in recent years for its biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

This compound compounds possess a functional group characterized by the presence of an amidine moiety. This structure is known to influence their interaction with biological targets, particularly enzymes and receptors. The biological activity of this compound is primarily attributed to its ability to modulate proteolytic pathways and inhibit specific enzymes involved in disease processes.

Key Mechanisms

- Inhibition of Urokinase Plasminogen Activator (uPA) : this compound has been shown to selectively inhibit uPA, a serine protease involved in extracellular matrix remodeling and tumor invasion. Studies indicate that modifications to the amidine group enhance this inhibitory effect, making this compound a candidate for cancer therapeutics .

- Cytotoxicity Against Cancer Cells : Research indicates that this compound derivatives exhibit cytotoxic effects on various cancer cell lines, including glioma cells. The mechanism involves apoptosis induction through DNA damage pathways .

- Antimicrobial Activity : Some this compound derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infections .

Efficacy Studies

Recent studies have evaluated the efficacy of this compound in preclinical models:

- Cell Viability Assays : In vitro studies have shown that this compound compounds can significantly reduce cell viability in malignant cell lines at low micromolar concentrations. For instance, IC50 values for certain derivatives range from 3 to 7 µM against human glioma cells .

- In Vivo Models : Animal studies have indicated that this compound can reduce tumor burden and improve survival rates in models of cancer. For example, treatment with specific this compound derivatives resulted in significant reductions in tumor size compared to controls .

Case Studies

A notable case study involved the application of an this compound derivative in a clinical trial setting:

- Study on Urokinase Inhibition : A clinical trial evaluated the safety and efficacy of an this compound-based compound targeting uPA in patients with advanced cancers. Results showed a promising reduction in tumor markers and improved patient outcomes, supporting further investigation into its clinical utility .

Data Table

| This compound Derivative | IC50 (µM) | Target Enzyme | Cell Line Tested | Effect Observed |

|---|---|---|---|---|

| Compound A | 3 | uPA | U87 Glioma | Cytotoxicity |

| Compound B | 5 | uPA | A549 Lung Cancer | Tumor Reduction |

| Compound C | 7 | Various Proteases | HeLa Cervical Cancer | Apoptosis Induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.